o-Phthalaldehyde-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

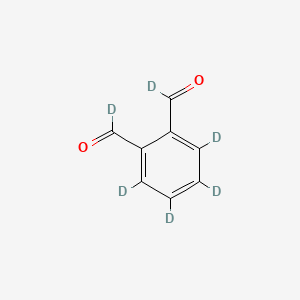

o-Phthalaldehyde-d6, also known as orththis compound, is a deuterated form of o-phthalaldehyde. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The chemical formula for this compound is C8D6O2. It is a pale yellow solid that is commonly used in various chemical and biological applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of o-Phthalaldehyde-d6 typically involves the deuteration of o-phthalaldehyde. One common method is the hydrolysis of tetrabromo-o-xylene using potassium oxalate, followed by purification through steam distillation . The deuteration process involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated reagents and solvents under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The purification steps may include distillation, crystallization, and chromatography to remove impurities and obtain the desired compound.

化学反応の分析

Types of Reactions

o-Phthalaldehyde-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phthalic acid.

Reduction: Reduction reactions can convert it to phthalaldehyde alcohols.

Substitution: It can undergo nucleophilic substitution reactions with amines to form Schiff bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reactions with primary amines in the presence of thiols are common, forming fluorescent isoindole derivatives.

Major Products

Oxidation: Phthalic acid.

Reduction: Phthalaldehyde alcohols.

Substitution: Isoindole derivatives.

科学的研究の応用

o-Phthalaldehyde-d6 is widely used in scientific research due to its unique properties:

作用機序

The mechanism of action of o-Phthalaldehyde-d6 involves its reactivity with primary amines. It forms stable Schiff bases with amines, which can be further used in various analytical and synthetic applications . The compound’s antimicrobial activity is attributed to its ability to cross-link proteins and nucleic acids, disrupting cellular functions and leading to microbial cell death .

類似化合物との比較

Similar Compounds

Glutaraldehyde: Another dialdehyde used as a disinfectant and fixative.

Formaldehyde: A simpler aldehyde used in various industrial applications.

Benzaldehyde: An aromatic aldehyde used in flavorings and fragrances.

Uniqueness

o-Phthalaldehyde-d6 is unique due to its deuterated nature, which provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The presence of deuterium atoms enhances the sensitivity and resolution of these analytical techniques, making it a valuable tool in research and industry .

生物活性

o-Phthalaldehyde-d6 (OPA-d6) is a deuterated derivative of o-phthalaldehyde, a compound widely used in various chemical and biological applications. Its unique properties make it a valuable reagent in analytical chemistry, particularly in the detection of amino acids and proteins. This article explores the biological activity of OPA-d6, focusing on its immunological effects, potential therapeutic applications, and safety profile based on recent research findings.

o-Phthalaldehyde is known for its ability to react with primary amines, leading to the formation of fluorescent derivatives. This property is exploited in high-performance liquid chromatography (HPLC) for the quantification of amino acids and peptides. The deuterated form, OPA-d6, serves similar purposes but offers advantages in mass spectrometry due to its distinct isotopic signature, enhancing sensitivity and specificity in analyses .

Immunological Effects

Recent studies have highlighted the immunological activity of OPA-d6. In animal models, it has been shown to act as an effective immunological adjuvant. For instance, ICR mice exposed to varying concentrations of OPA-d6 exhibited increased neutrophil infiltration in bronchoalveolar fluid and elevated levels of OVA-specific IgE, indicating a Th2-type immune response .

Table 1: Immunological Response in Mice Exposed to OPA-d6

| Concentration (% w/v) | Neutrophil Infiltration | IgE Production |

|---|---|---|

| 0.0025 | Low | Low |

| 0.0125 | Moderate | Moderate |

| 0.025 | High | High |

| 0.125 | Very High | Very High |

| 0.25 | Extremely High | Extremely High |

The above data suggest that OPA-d6 can significantly modulate immune responses, potentially influencing allergic reactions and asthma development.

Anticancer Activity

The biological efficacy of OPA-d6 extends to cancer research. Recent investigations into Schiff bases derived from o-phthalaldehyde demonstrate promising anticancer properties. These compounds showed significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent inhibition of cell growth .

Table 2: Cytotoxicity of Schiff Bases Derived from OPA

| Compound | IC50 (µg/mL) | Cell Line Tested |

|---|---|---|

| Compound A | 132.4 | MCF-7 |

| Compound B | 125.1 | MDA-MB-231 |

| Compound C | 117.6 | T47D |

The study emphasizes the potential of OPA-derived compounds as candidates for developing new chemotherapy agents.

Case Studies

Several case studies have documented the adverse health effects associated with exposure to o-phthalaldehyde, particularly in occupational settings. Reports indicate that healthcare workers using OPA-based disinfectants experienced symptoms ranging from contact dermatitis to respiratory issues .

Case Study: Occupational Exposure

- Subject Group : Healthcare workers in endoscopy units

- Symptoms Reported : Contact dermatitis (17 cases), occupational asthma (7 cases), eye irritation (5 cases)

- Findings : Significant correlation between exposure levels and reported symptoms.

Safety Profile

Despite its utility, o-phthalaldehyde poses health risks upon exposure. It is classified as a strong sensitizer, with studies indicating that even low concentrations can trigger allergic reactions and asthma-like symptoms . The National Toxicology Program has raised concerns regarding its potential neurotoxic effects and other adverse health impacts.

特性

IUPAC Name |

deuterio-(2,3,4,5-tetradeuterio-6-deuteriocarbonylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H/i1D,2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLUXSQADUDCSB-MZWXYZOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)[2H])C(=O)[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。